Pivoxil Sulbactam

Description

Sulbactam (B1307) pivoxil is a penicillanic acid ester, specifically a pivaloyloxymethyl ester, that serves as a prodrug of sulbactam. guidetopharmacology.orgmims.com Its chemical structure includes a 2,2-dimethylpropanoyloxymethyl group attached to the sulbactam molecule, which is instrumental in enhancing its oral bioavailability. mims.comfishersci.cawikipedia.org Once administered, the ester bond of sulbactam pivoxil is cleaved within the body, releasing the active form, sulbactam. guidetopharmacology.orgfishersci.ca

Structure

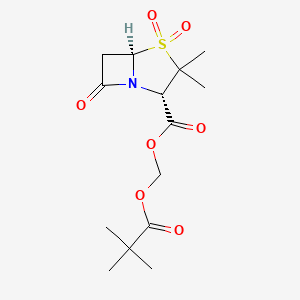

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVYKXTRACOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048692 | |

| Record name | Pivoxil Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69388-79-0 | |

| Record name | Pivoxil Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action of Sulbactam As a Beta Lactamase Inhibitor

Sulbactam (B1307), the active metabolite of sulbactam pivoxil, is a semi-synthetic beta-lactamase inhibitor. Chemically, it is a penicillanic acid sulfone, sharing a structural resemblance to beta-lactam antibiotics. This structural similarity enables sulbactam to effectively bind to the active site of bacterial beta-lactamase enzymes.

The inhibition mechanism involves a stepwise process. Initially, sulbactam engages with the enzyme's active site through a reversible non-covalent interaction. Subsequently, it undergoes hydrolysis, leading to the formation of a stable and irreversible covalent acyl-enzyme complex. This complex is resistant to further hydrolysis, thereby permanently inactivating the beta-lactamase enzyme. This irreversible binding is critical as it neutralizes the enzyme's activity, protecting co-administered beta-lactam antibiotics from enzymatic degradation.

Beyond its primary role as a beta-lactamase inhibitor, sulbactam also possesses weak intrinsic antibacterial activity against certain bacterial species, including Neisseriaceae, Acinetobacter spp., and Bacteroides fragilis. This activity is attributed to its ability to bind to penicillin-binding proteins (PBPs) in these organisms, even when administered alone.

Differentiation from Other Beta Lactamase Inhibitors

Sulbactam (B1307) belongs to the class of penicillanic acid sulfone beta-lactamase inhibitors. Its inhibitory spectrum is particularly potent against Ambler Class A and C beta-lactamases. However, it is important to note that sulbactam does not inhibit carbapenemases, such as KPC-type, OXA-type, and metallo-beta-lactamase (MBL) enzymes.

To understand sulbactam's unique profile, it is beneficial to compare it with other prominent beta-lactamase inhibitors:

| Inhibitor Name | Chemical Class / Type | Mechanism of Action | Key Inhibition Spectrum | Carbapenemase Inhibition | PubChem CID |

| Sulbactam | Penicillanic Acid Sulfone (Beta-Lactam) | Irreversible covalent binding (suicide inhibitor) | Ambler Class A and C beta-lactamases | No | 130313 |

| Clavulanic Acid | Beta-Lactam | Irreversible covalent binding (suicide inhibitor) | Wide range of beta-lactamases (e.g., TEM, SHV) | No (e.g., KPC) | 5280980 |

| Tazobactam (B1681243) | Penicillanic Acid Sulfone (Beta-Lactam) | Irreversible covalent binding (suicide inhibitor) | SHV-1, TEM groups, and other Class A beta-lactamases | No | 123630 |

| Avibactam | Diazabicyclooctane (Non-Beta-Lactam) | Reversible covalent binding | Ambler Class A, C, and some D beta-lactamases (including KPC) | Yes (Class A, C, some D) | 9835049 |

| Vaborbactam | Cyclic Boronic Acid (Non-Beta-Lactam) | Reversible covalent binding | Potent inhibitor of KPC (Class A), also Class A (CTX-M, SHV, TEM) and Class C (P99, MIR, FOX) | Yes (Class A, C) | 56649692 |

| Relebactam (B560040) | Diazabicyclooctane (Non-Beta-Lactam) | Reversible covalent binding | KPC-2 (Class A), also Class C | Yes (Class A, C) | 76900350 |

This table illustrates that while sulbactam, clavulanic acid, and tazobactam are all beta-lactam-based suicide inhibitors, newer non-beta-lactam inhibitors like avibactam, vaborbactam, and relebactam offer broader spectrum inhibition, particularly against carbapenemases which sulbactam cannot inhibit.

Synergy with Beta Lactam Antibiotics: Molecular Mechanisms

Absorption Kinetics and Contributing Factors After Oral Administration of Sulbactam Pivoxil

Sulbactam itself is poorly absorbed following oral administration drugbank.combiocon.comnih.govnih.gov. Sulbactam pivoxil, as a prodrug, is designed to overcome this limitation and facilitate oral absorption, subsequently converting to active sulbactam in the body. After intramuscular (IM) injection of sulbactam, the drug is rapidly and almost completely absorbed, with peak serum concentrations achieved within 30 to 52 minutes biocon.com. Following a 15-minute intravenous (IV) infusion of sulbactam (often co-administered with ampicillin), peak serum concentrations are attained immediately drugbank.combiocon.comnih.gov. For instance, a 1000 mg sulbactam IV administration can lead to peak serum levels ranging from 48 to 88 mcg/mL, while 500 mg IV administration yields 21 to 40 mcg/mL drugbank.combiocon.comnih.gov. IM administration of 500 mg sulbactam can result in peak serum levels between 6 and 24 mcg/mL drugbank.comnih.gov.

Distribution Profile of Sulbactam in Biological Tissues and Fluids

Sulbactam exhibits extensive distribution into extracellular fluids and various tissues throughout the body drugbank.combiocon.comnih.govnih.gov.

Sulbactam distributes well into a variety of tissues and fluids, with concentrations generally ranging from 53% to 100% of concurrent serum concentrations biocon.com. This includes peritoneal fluid, blister fluid, tissue fluid, sputum, middle ear effusion, intestinal mucosa, bronchial wall, alveolar lining fluid, sternum, pericardium, myocardium, endocardium, prostate, gallbladder, bile, myometrium, salpinges, ovaries, and the appendix biocon.compfizer.com.

A key aspect of sulbactam's distribution is its penetration into the cerebrospinal fluid (CSF). This penetration is enhanced in the presence of inflamed meninges drugbank.combiocon.comnih.govnih.govfda.gov. In the context of lung infections, favorable penetration of sulbactam into the lower respiratory tract has been demonstrated, which is particularly relevant for infections caused by Acinetobacter baumannii contagionlive.com. The epithelial lining fluid (ELF) penetration ratios of sulbactam in healthy subjects were found to be 0.50 based on total plasma concentrations and 0.81 based on unbound plasma concentrations to ELF concentrations contagionlive.com. Another study reported an ELF penetration ratio of 86.0% for sulbactam, assuming a protein binding of 38% asm.orgnih.gov.

Sulbactam is approximately 38% reversibly bound to human plasma proteins medscape.comdrugbank.comnih.govnih.govfda.govcontagionlive.comasm.org. This moderate protein binding is not anticipated to significantly impact pharmacokinetic parameters in patients with hypoalbuminemia contagionlive.com.

Here is a summary of Sulbactam's protein binding:

| Characteristic | Value | Source |

| Protein Binding | ~38% | medscape.comdrugbank.comnih.govnih.govfda.govcontagionlive.comasm.org |

Tissue Penetration Studies (e.g., Lung, Cerebrospinal Fluid, Bone)

Metabolism and Biotransformation Pathways of Sulbactam

The metabolism of sulbactam has not been extensively characterized drugbank.comnih.gov. It is reported that only small amounts of the drug are eliminated in feces and bile drugs.combiocon.com. Both ampicillin and sulbactam are partially metabolized in the liver, with ampicillin undergoing hydrolysis of the β-lactam ring to penicilloic acid drugs.commedscape.com. However, for sulbactam, significant metabolism pathways are not well-defined.

Excretion Mechanisms and Routes of Elimination

Sulbactam is primarily eliminated by the kidneys drugs.comnih.govpfizer.combiocon.comasm.org. The major routes of elimination are glomerular filtration and tubular secretion drugs.combiocon.comnih.gov. In individuals with normal renal function, approximately 75% to 92% of a sulbactam dose is excreted unchanged in the urine within the first eight hours after administration drugs.comdrugbank.combiocon.comnih.govbiocon.com. The mean half-life of sulbactam in healthy volunteers is approximately one hour drugs.comdrugbank.comnih.govcontagionlive.compfizer.comasm.org. Renal clearance is approximately 12 L/h following a 15 to 30-minute infusion drugbank.com. Small amounts of the drug are eliminated in feces and bile drugs.combiocon.com.

Here is a summary of Sulbactam's elimination characteristics:

| Characteristic | Value | Source |

| Primary Excretion Route | Renal (Glomerular filtration & tubular secretion) | drugs.combiocon.comnih.govpfizer.combiocon.comasm.org |

| Excreted Unchanged in Urine (Normal Renal Function, 8 hours) | 75-92% | drugs.comdrugbank.combiocon.comnih.govbiocon.com |

| Half-life (Healthy Volunteers) | ~1 hour | drugs.comdrugbank.comnih.govcontagionlive.compfizer.comasm.org |

| Renal Clearance (Normal Renal Function) | ~12 L/h | drugbank.com |

Pharmacokinetic Variability and Population Pharmacokinetics

The pharmacokinetics of sulbactam can exhibit variability, particularly influenced by renal function asm.orgasm.orgresearchgate.netresearchgate.net. In patients with impaired renal function, the elimination kinetics of sulbactam are significantly affected, leading to increased serum concentrations and prolonged half-lives drugs.comfda.govpfizer.combiocon.comasm.orgnih.gov. The total body clearance of sulbactam is highly correlated with estimated creatinine (B1669602) clearance pfizer.compfizer.comnih.gov.

For instance, in adults with creatinine clearance (Clcr) between 30 and 60 mL/minute, the half-life averages 1.6 hours, increasing to 3.7 hours for those with Clcr between 7 and 30 mL/minute drugs.com. In patients with Clcr less than 7 mL/minute, the elimination half-life can average 13.4 hours drugs.com. Patients who are functionally anephric have shown a significantly longer half-life for sulbactam, with reported means of 6.9 and 9.7 hours in separate studies drugs.compfizer.com.

Hemodialysis significantly alters the half-life, total body clearance, and volume of distribution of sulbactam, effectively removing the drug from circulation drugs.combiocon.compfizer.compfizer.combiocon.comresearchgate.netresearchgate.netnih.gov. For subjects with end-stage renal disease (ESRD), hemodialysis is effective at removing sulbactam from plasma asm.org. Approximately 34.8% to 44.7% of a sulbactam dose can be removed during a 4-hour hemodialysis treatment nih.gov.

Elderly individuals may also exhibit slightly higher peak serum concentrations and areas under the concentration-time curve (AUCs) of sulbactam, presumably due to reduced renal clearance drugs.combiocon.com. In neonates, the half-life of sulbactam varies inversely with age, as renal tubular function matures drugs.com.

Population pharmacokinetic models for sulbactam have been developed using data from various clinical studies, often in combination with other drugs like durlobactam (B607225) or ampicillin asm.orgnih.govuq.edu.aupage-meeting.org. These models typically describe sulbactam's pharmacokinetics using a two-compartment model with linear kinetics, incorporating both renal and nonrenal clearance components asm.orgnih.gov. Renal function, particularly creatinine clearance, has been identified as the most clinically relevant covariate affecting sulbactam's pharmacokinetics asm.orgnih.govuq.edu.au.

Here is a summary of Sulbactam's pharmacokinetic variability:

| Patient Group / Condition | Half-life (approx.) | Clearance | Volume of Distribution | Key Factors | Source |

| Healthy Adults | ~1 hour | ~12 L/h | 12.2 to 16.3 L | Normal renal function | drugs.comdrugbank.comnih.govnih.govcontagionlive.compfizer.comasm.org |

| Clcr 30-60 mL/min | 1.6 hours | Reduced | - | Renal impairment | drugs.com |

| Clcr 7-30 mL/min | 3.7 hours | Reduced | - | Severe renal impairment | drugs.com |

| Clcr <7 mL/min (Anephric/ESRD) | 6.9 to 13.4 hours | Significantly reduced | - | Severe renal impairment/ESRD | drugs.compfizer.comnih.gov |

| Hemodialysis | Significantly altered | Increased during HD | Significantly altered | Hemodialysis removes drug | drugs.combiocon.compfizer.compfizer.combiocon.comresearchgate.netresearchgate.netnih.gov |

| Elderly | Slightly longer (e.g., 2.2 hours) | Reduced renal clearance | Slightly larger | Reduced renal clearance | drugs.combiocon.compfizer.compfizer.com |

| Neonates | Varies inversely with age | - | - | Renal tubular function maturation | drugs.combiocon.com |

Pharmacodynamic Targets and PK/PD Indices for Sulbactam-Beta-Lactam Combinations

Pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for optimizing the efficacy of antibiotic regimens. For sulbactam, particularly when combined with beta-lactam antibiotics, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PK/PD index that best correlates with its efficacy. nih.govnih.govresearchgate.netasm.orgtandfonline.comnih.govoup.comsemanticscholar.org This time-dependent killing characteristic is typical for beta-lactam antibiotics and their inhibitors. nih.govnih.govmdpi.comredemc.net

The primary goal of combining sulbactam with a beta-lactam antibiotic is to broaden the beta-lactam's antibacterial spectrum by inhibiting bacterial beta-lactamases, thereby allowing the beta-lactam to exert its bactericidal effect. drugbank.comwikipedia.org This synergistic effect is vital for combating resistance, especially in strains producing beta-lactamases that would otherwise inactivate the partner antibiotic. nih.govwikipedia.orgpatsnap.com

For combinations like ampicillin/sulbactam, susceptibility testing often employs a fixed ratio of the beta-lactam to the inhibitor (e.g., 2:1), which reflects the dose ratio in commercial formulations and aims to better represent in vivo concentration ratios. nih.gov While %fT>MIC is the primary driver for sulbactam, other PK/PD indices such as the area under the 24-hour concentration-time curve divided by the MIC (AUC/MIC) and the maximum concentration divided by the MIC (Cmax/MIC) are also used in general antibiotic characterization. nih.gov However, for sulbactam, the duration of exposure above the MIC is paramount for its efficacy. nih.govnih.govmdpi.comredemc.net

Time-Dependent Killing and Post-Antibiotic Effects

Sulbactam exhibits primarily time-dependent bacterial killing. nih.govnih.govmdpi.com This means that the duration for which the drug concentration remains above the MIC is a critical determinant of its antimicrobial effect, rather than the peak concentration. Studies have consistently shown that the %fT>MIC is the most reliable PK/PD index for predicting sulbactam's efficacy. nih.govresearchgate.netasm.orgtandfonline.comnih.govsemanticscholar.org

Research using Acinetobacter baumannii infection models has provided specific %fT>MIC targets for different efficacy endpoints:

For a static effect (no net change in bacterial count), an %fT>MIC of approximately 21.0% in thigh infection models and 20.4% in lung infection models has been observed. nih.gov

To achieve a 1-log10 kill (a 90% reduction in bacterial count), the required %fT>MIC values were 32.9% in thigh infection models and 24.5% in lung infection models. nih.gov

For more substantial bacterial reductions, such as a 3-log10 kill, %fT>MIC targets were 57.3% in thigh infection models and 37.3% in lung infection models. nih.gov In other studies, a 1-log kill in A. baumannii was associated with sulbactam %fT>MIC values of approximately 50-70%. researchgate.netsemanticscholar.orgnih.govasm.orgoup.com

Table 1: Sulbactam %fT>MIC Targets for Acinetobacter baumannii Efficacy Endpoints nih.gov

| Efficacy Endpoint | Murine Thigh Infection Model (%fT>MIC) | Murine Lung Infection Model (%fT>MIC) |

| Static Effect | 21.0% | 20.4% |

| 1-log10 Kill | 32.9% | 24.5% |

| 2-log10 Kill | 43.6% | 29.3% |

| 3-log10 Kill | 57.3% | 37.3% |

In Vitro and In Vivo PK/PD Modeling Approaches

Sophisticated PK/PD modeling approaches are employed to understand and optimize the use of sulbactam, especially in combination with beta-lactam antibiotics. These approaches typically involve both in vitro and in vivo models.

In Vitro PK/PD Modeling:

Hollow-Fiber Infection Models (HFIMs): These dynamic in vitro systems simulate human pharmacokinetic profiles by continuously infusing and removing drugs, allowing for the study of drug-bacteria interactions over time under controlled conditions. asm.orgtandfonline.commdpi.comnih.govoup.com HFIMs are used to identify PK/PD indices and the exposure magnitudes required for specific bacterial killing endpoints (e.g., 1-log10 or 2-log10 CFU/mL reductions). asm.orgnih.gov

One-Compartment Systems/Chemostat Models: These models are also used to determine PK/PD indices and magnitudes, often in dose-ranging and dose-fractionation studies to understand the relationship between drug exposure and bacterial kill. asm.orgnih.govoup.comresearchgate.net For example, in vitro studies have been used to determine that sulbactam %fT>MIC of 71.5% and 82.0% were associated with 1-log10 and 2-log10 CFU/mL reductions, respectively, against a sulbactam-susceptible strain in an HFIM. asm.orgnih.gov

In Vivo PK/PD Modeling:

Neutropenic Murine Thigh and Lung Infection Models: These animal models are considered gold standards for establishing in vivo efficacy targets for antibiotics, particularly for pneumonia. nih.govresearchgate.netnih.govasm.orgoup.com They allow researchers to assess the exposure-response relationship of sulbactam in a living system, taking into account drug distribution to infection sites (e.g., epithelial lining fluid, ELF). nih.govresearchgate.netasm.orgoup.com

Dose-Fractionation Studies: These studies, conducted in animal models, help confirm the time-dependent killing of sulbactam and determine the optimal dosing frequency by varying the total daily dose into different administration schedules. nih.govresearchgate.netasm.org

Non-linear Mixed-Effect Modeling (e.g., NONMEM): This statistical approach is used to analyze population pharmacokinetic data, allowing for the identification of factors influencing drug disposition in patient populations (e.g., critically ill patients). nih.govasm.org

Monte Carlo Simulations (MCS): MCS are frequently employed to predict the probability of target attainment (PTA) for various dosing regimens against bacterial populations with a range of MICs. nih.govresearchgate.netresearchgate.netasm.org These simulations help translate PK/PD targets from in vitro and animal models into clinically relevant dosing strategies, assessing the likelihood of achieving desired efficacy endpoints in patient populations. nih.govresearchgate.netresearchgate.netasm.org

These modeling approaches collectively provide a comprehensive understanding of sulbactam's antimicrobial activity, enabling the optimization of its use in combination therapies to effectively combat resistant bacterial infections.

Antimicrobial Resistance Research and Sulbactam Pivoxil

Global Epidemiology of Beta-Lactamase-Producing Pathogens

The widespread use of beta-lactam antibiotics over the past 70 years has led to the emergence and proliferation of beta-lactamase-inactivating enzymes asm.org. While penicillinases in Staphylococcus aureus were an early challenge, beta-lactamases are now predominantly significant in Gram-negative bacteria, particularly enteric and nonfermentative pathogens, where they confer resistance to a broad range of beta-lactam antibiotics asm.org. Critical beta-lactamases are often encoded on mobile genetic elements, facilitating their transfer between bacterial species asm.org.

Prevalence and Distribution of Extended-Spectrum Beta-Lactamases (ESBLs), AmpC, and Carbapenemases

Extended-spectrum beta-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases are major beta-lactamase families with global distribution and distinct geographic preferences for specific variants asm.orgasm.org.

AmpC Beta-Lactamases: AmpC enzymes are frequently found as chromosomal beta-lactamases in various Gram-negative bacteria, including Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae complex, and Serratia marcescens, where their expression can be inducible asm.org. Plasmid-encoded AmpC variants have also emerged and are widely distributed, with CMY-2 being the most prevalent global AmpC gene responsible for resistance asm.orgircmj.commjpath.org.my. A systematic review noted an increase in the worldwide prevalence of plasmid-mediated AmpC beta-lactamases in E. coli and Klebsiella pneumoniae over the past decade nih.gov. In some studies, the prevalence of AmpC beta-lactamase and ESBL co-producers was found to be 3.0% mjpath.org.my.

Carbapenemases: The prevalence and clinical impact of carbapenemase-producing organisms (CPOs) have dramatically increased, posing a global health concern, especially among Enterobacteriaceae cdc.govnih.gov. KPC (Klebsiella pneumoniae carbapenemase) serine carbapenemases are more frequently found in the Americas, Mediterranean countries, and China asm.orgnih.govmdpi.com. NDM (New Delhi metallo-beta-lactamase) metallo-beta-lactamases are more prevalent in the Indian subcontinent and Eastern Europe asm.orgnih.gov. OXA-48-like producers are endemic in Turkey and frequently encountered in several European countries and across North Africa nih.gov. Globally, Klebsiella pneumoniae and Acinetobacter baumannii are the most commonly reported CPO species asm.org. In a study from Norway (2015-2021), E. coli (50%) and K. pneumoniae (38%) were the most predominant CPOs mdpi.com.

| Beta-Lactamase Type | Key Characteristics | Global Prevalence/Distribution | Predominant Genotypes/Species |

|---|---|---|---|

| ESBLs (Extended-Spectrum Beta-Lactamases) | Inactivate broad-spectrum cephalosporins and monobactams. | Increasing prevalence since 2000. Global wastewater prevalence: 24.81% iwaponline.com. Human intestinal carriage (community): 16.5% (2021), 25.4% (2021-2024) nih.govmdpi.comoup.com. Human intestinal carriage (healthcare): 21.1% (2020-2021) oup.com. | CTX-M enzymes (especially CTX-M-15, CTX-M-14) are most common oup.comiwaponline.comircmj.com. Mainly found in Enterobacteriaceae (e.g., E. coli, K. pneumoniae) iwaponline.comnih.gov. |

| AmpC Beta-Lactamases | Hydrolyze cephalosporins, particularly cephamycins. Can be chromosomally or plasmid-encoded. | Plasmid-mediated variants are widely distributed and increasing asm.orgnih.gov. | CMY-2 is the most prevalent plasmid-encoded AmpC gene globally ircmj.commjpath.org.my. Found in E. coli, K. pneumoniae, and other Gram-negative bacteria (e.g., Enterobacter spp., Citrobacter freundii) asm.orgnih.gov. |

| Carbapenemases | Hydrolyze carbapenems, often leading to multi-drug resistance. | Dramatic increase globally cdc.govnih.gov. KPC: Americas, Mediterranean, China asm.orgnih.govmdpi.com. NDM: Indian subcontinent, Eastern Europe asm.orgnih.gov. OXA-48: Turkey, Europe, North Africa nih.gov. | KPC, NDM, OXA-48-like enzymes nih.govmdpi.com. Most common CPO species: K. pneumoniae, A. baumannii asm.org. |

Efficacy of Sulbactam (B1307) Against Specific Resistance Mechanisms

Sulbactam, as a beta-lactamase inhibitor, works by forming a stable and irreversible complex with beta-lactamases, thereby neutralizing their activity and protecting co-administered beta-lactam antibiotics from degradation patsnap.com.

Activity Against ESBL-Producing Bacteria

Sulbactam, particularly when combined with beta-lactam antibiotics like ampicillin (B1664943) or cefoperazone (B1668861), demonstrates activity against ESBL-producing bacteria mdpi.comdrugbank.com. For instance, cefoperazone/sulbactam combinations (in ratios of 1:1 or 1:2) exhibit higher in vitro activity against multidrug-resistant organisms, including ESBL-producing Enterobacteriaceae, compared to cefoperazone alone mdpi.com. The combination of ampicillin/sulbactam has shown efficacy in treating various bacterial infections, including those caused by ESBL-producing strains mdpi.com.

Role Against AmpC-Producing Organisms

Sulbactam is reported to be more potent against Class C beta-lactamases, which include AmpC enzymes drugbank.com. This suggests a significant role for sulbactam in restoring the efficacy of beta-lactam antibiotics against AmpC-producing organisms. However, it is noted that a higher concentration of sulbactam might induce AmpC production in some contexts mdpi.com.

Academic Analysis of Limitations Against Metallo-Beta-Lactamases and Serine Carbapenemases

While sulbactam is effective against certain beta-lactamases, it has limitations against specific types of carbapenemases. Academic analyses indicate that sulbactam cannot inhibit carbapenemases such as KPC- and OXA-type enzymes (which are serine carbapenemases) and metallo-beta-lactamase (MBL) enzymes (e.g., NDM, VIM, IMP) mdpi.comnih.gov. This is a critical limitation as these carbapenemases are major contributors to resistance against last-line carbapenem (B1253116) antibiotics mdpi.comnih.gov.

Emergence of Resistance to Sulbactam: Mechanisms and Surveillance

The continuous use of beta-lactamase inhibitors, including sulbactam, can exert selective pressure, leading to the emergence of resistance mdpi.com. Mechanisms of resistance to sulbactam can involve mutations in the beta-lactamase enzymes that alter the binding site, reducing the inhibitor's affinity, or the acquisition of new resistance genes that confer alternative resistance mechanisms patsnap.com. For instance, the increase in consumption of amoxicillin (B794)/clavulanic acid (another beta-lactam/beta-lactamase inhibitor combination) has been linked to the selection of organisms resistant to both drugs mdpi.com. Surveillance of antimicrobial resistance, including resistance to beta-lactamase inhibitors like sulbactam, is crucial for monitoring the evolution of resistance patterns and guiding appropriate antimicrobial stewardship strategies asm.orgoup.comjmidonline.org. This includes monitoring the prevalence of resistant strains in healthcare facilities and the community, as well as tracking the spread of resistance genes asm.orginfectiologyjournal.com.

Point Mutations in Beta-Lactamase Genes Affecting Inhibitor Binding

The production of beta-lactamase enzymes is a widespread and significant cause of bacterial resistance to beta-lactam antibiotics. Point mutations within the genes encoding these beta-lactamases can profoundly impact their interaction with inhibitors like sulbactam, influencing both substrate and inhibitor specificity. Class A beta-lactamases, particularly the SHV and TEM types, are among the most commonly encountered enzymes in clinical isolates that exhibit such mutations.

Research has demonstrated that specific point mutations can lead to inhibitor resistance. For instance, the S130G point mutation in SHV-type Class A beta-lactamase has been shown to result in a notable loss of stability in the enzyme and a decrease in the binding affinity of clinically used inhibitors, including sulbactam. Structural studies, such as the crystal structure of sulbactam bound to the S70C variant of SHV-1 beta-lactamase, provide insights into these interactions. In this complex, the intact sulbactam is positioned within the active site, where its carboxyl moiety interacts with residues like R244, S130, and T235, and its carbonyl moiety is located in the oxyanion hole. The emergence of such inhibitor-resistant beta-lactamase variants underscores the continuous need for the development of novel beta-lactamase inhibitors to maintain antibiotic effectiveness.

Upregulation of Efflux Pumps

Bacterial efflux pumps represent another critical mechanism of antimicrobial resistance, acting as active transporters that expel antibiotics from the bacterial cell. The overexpression of these efflux pumps can contribute to low-level resistance, enabling bacteria to persist in the presence of antibiotics and subsequently acquire additional mutations that lead to high-level clinical resistance.

In Acinetobacter baumannii, a significant nosocomial pathogen, multidrug efflux pumps such as AdeABC, AdeFGH, and AdeIJK have been identified as key determinants of resistance to multiple antibacterial agents. For example, the AdeABC efflux pump confers resistance to various classes of antibiotics, including aminoglycosides, tigecycline (B611373), and fluoroquinolones. Similarly, Pseudomonas aeruginosa utilizes an array of RND (Resistance-Nodulation-Cell Division) efflux pumps, including MexAB-OprM and MexCD-OprJ, which contribute to its resistance profile against a broad range of antimicrobial drugs, including beta-lactam antibiotics and sulbactam. Studies have investigated the effect of sulbactam on the anti-pseudomonal activity of beta-lactam antibiotics in cells producing varying levels of the MexAB-OprM efflux pump and beta-lactamase.

Development of Alternative Resistance Pathways

Beyond enzymatic inactivation by beta-lactamases and active efflux, bacteria employ diverse alternative resistance pathways. These include modifications to antibiotic target sites, such as Penicillin-Binding Proteins (PBPs), and alterations in porin proteins, which lead to decreased permeability of the bacterial cell membrane, thus reducing antibiotic entry. The prodigious capacity of organisms like Acinetobacter baumannii to acquire new antimicrobial resistance determinants highlights the complexity of this challenge.

Another significant resistance mechanism involves AmpC beta-lactamases, which are cephalosporinases often encoded on bacterial chromosomes. These enzymes can be inducible, and their overexpression confers resistance to broad-spectrum cephalosporins and many beta-lactamase inhibitor/beta-lactam combinations. It is important to note that sulbactam generally does not inhibit carbapenemases, such as KPC- and OXA-type enzymes, or metallo-beta-lactamase (MBL) enzymes, which are critical resistance mechanisms against carbapenem antibiotics.

Genomic and Proteomic Approaches to Understanding Resistance Profiles

Genomic and proteomic approaches are indispensable tools for unraveling the intricate mechanisms of antimicrobial resistance and for identifying the specific resistance profiles of bacterial pathogens. These "omics" strategies allow researchers to comprehensively analyze changes at the genetic (DNA) and protein levels in resistant strains compared to susceptible ones.

For instance, studies investigating the resistance mechanism of Pseudomonas aeruginosa to cefoperazone sodium/sulbactam sodium have utilized protein and gene microarrays. Such research has identified differentially expressed proteins and numerous mutant loci in drug-resistant strains, indicating that resistance is mediated by multiple genes and proteins.

Table 1: Pseudomonas aeruginosa Resistance to Cefoperazone Sodium/Sulbactam Sodium (2013-2015)

| Year | Resistance Rate (%) |

| 2013 | 21.2 |

| 2014 | 21.4 |

| 2015 | 24.6 |

This data highlights a slight increase in the hospital-wide resistance of P. aeruginosa to this combination therapy over the observed period.

Table 2: In Vitro Activity of Sulbactam-Durlobactam Against Carbapenem-Resistant Acinetobacter baumannii Isolates

| Combination | MIC50 (mg/L) | MIC90 (mg/L) |

| SUL-DUR | 0.5 | 4 |

Genomic and proteomic analyses are crucial for identifying new antimicrobial biomarkers and drug targets, which are essential for developing effective strategies to combat the rising tide of antibiotic resistance.

Combination Therapies Involving Sulbactam Pivoxil and Sulbactam

Rational Design of Beta-Lactam Plus Sulbactam (B1307) Combinations

The rational design of beta-lactam plus sulbactam combinations stems from the widespread prevalence of bacterial beta-lactamases, enzymes that hydrolyze the beta-lactam ring of antibiotics, rendering them inactive patsnap.comwikipedia.org. Sulbactam is a suicide inhibitor, meaning it contains a beta-lactam ring that binds irreversibly to the active site of beta-lactamase enzymes, forming a stable acyl-enzyme complex patsnap.commdpi.com. This irreversible binding neutralizes the enzyme's activity, effectively shielding the co-administered beta-lactam antibiotic from degradation and allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis patsnap.comwikipedia.org. Sulbactam pivoxil, as an oral prodrug, is hydrolyzed in the body to release active sulbactam, providing a systemic delivery of the beta-lactamase inhibitor ontosight.ainih.gov.

Synergistic Antimicrobial Activity with Diverse Beta-Lactam Classes

The combination of sulbactam with various beta-lactam antibiotics results in synergistic antimicrobial activity, expanding their effectiveness against a broader range of pathogens, particularly those producing beta-lactamases.

Ampicillin (B1664943): Ampicillin/sulbactam is a widely used fixed-dose combination. Ampicillin, a penicillin-derived antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) wikipedia.orgfishersci.ca. However, many resistant pathogens produce beta-lactamase enzymes that inactivate ampicillin through hydrolysis wikipedia.org. The addition of sulbactam prevents this inactivation by binding to and inhibiting these beta-lactamase enzymes, thereby restoring ampicillin's activity wikipedia.org. This combination is effective against beta-lactamase-producing strains of Staphylococcus aureus, Escherichia coli, Klebsiella spp., Proteus mirabilis, Bacteroides fragilis, and Acinetobacter calcoaceticus, among others wikipedia.org.

Piperacillin (B28561): Piperacillin, a broad-spectrum ureidopenicillin, inhibits bacterial cell wall synthesis wikipedia.orgmims.commims.com. While piperacillin is often combined with tazobactam (B1681243), sulbactam also demonstrates synergistic antibacterial activity when combined with piperacillin, particularly against beta-lactamase-producing strains wikipedia.orgmims.comresearchgate.net. This combination can result in a more potent therapeutic effect compared to piperacillin alone and improved stability against beta-lactamase-producing bacteria researchgate.net.

Cefoperazone (B1668861): Cefoperazone/sulbactam is a combination of a third-generation cephalosporin (B10832234) and sulbactam, exhibiting potent in vitro activity against commonly encountered Gram-positive cocci, Gram-negative bacilli, and anaerobes mdpi.comresearchgate.netwikidoc.org. The addition of sulbactam significantly enhances cefoperazone's activity against multidrug-resistant organisms (MDROs), including extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, and carbapenem-resistant Acinetobacter baumannii (CR-AB) mdpi.comresearchgate.netmdpi.com. Studies have shown that cefoperazone/sulbactam can exhibit better activity against Acinetobacter baumannii compared to cefoperazone alone mdpi.com.

Cefotaxime (B1668864): Cefotaxime, a third-generation cephalosporin, is a broad-spectrum antibiotic wikipedia.orgmims.comguidetopharmacology.org. The combination of cefotaxime and sulbactam can combat resistance mechanisms associated with the production of serine beta-lactamases, including some ESBLs researchgate.netdoaj.org. This combination has shown increased antibacterial activity in vitro against cefotaxime-resistant Gram-negative bacterial strains researchgate.net. Research indicates that a 2:1 ratio of cefotaxime to sulbactam is often considered a suitable proportion for enhanced activity researchgate.net.

While carbapenems are generally stable against many beta-lactamases, academic research explores the potential role of sulbactam in mitigating resistance or achieving synergy in specific contexts. For instance, studies have investigated the in vitro activity of cefoperazone/sulbactam against carbapenem-resistant Escherichia coli and carbapenem-resistant Acinetobacter baumannii, showing susceptibility rates of 67.6% and 68.0% respectively for a 1:1 ratio mdpi.com. Research also suggests that the combination of tigecycline (B611373) with cefoperazone/sulbactam can be more efficient against extensively drug-resistant Acinetobacter baumannii (XDRAB) than tigecycline plus sulbactam alone, indicating potential synergistic effects in vitro mdpi.com. However, it is important to note that carbapenemases (such as KPC- and OXA-type, and metallo-beta-lactamase enzymes) are generally not inhibited by sulbactam mdpi.com.

Cephalosporins (e.g., Cefoperazone, Cefotaxime)

Impact of Combination Therapy on Susceptibility Testing Methodologies

The inclusion of sulbactam in combination therapy significantly impacts susceptibility testing methodologies. When sulbactam is combined with a beta-lactam antibiotic, the minimum inhibitory concentrations (MICs) of the beta-lactam component against beta-lactamase-producing strains are routinely decreased, often by 2- to 32-fold nih.gov. This reduction in MICs reflects the protective effect of sulbactam, allowing the beta-lactam antibiotic to become effective against previously resistant isolates nih.gov. Susceptibility testing for these combinations typically involves testing the fixed ratio of the beta-lactam and the beta-lactamase inhibitor, as the presence of the inhibitor is critical for the observed antimicrobial activity against resistant strains.

Preclinical and Clinical Evidence for Enhanced Efficacy of Combinations

Preclinical and clinical studies have provided substantial evidence for the enhanced efficacy of beta-lactam/sulbactam combinations.

Preclinical Evidence:

In vitro studies have consistently shown that the addition of sulbactam improves the spectrum of beta-lactam antibiotics, particularly against Gram-negative bacilli like Acinetobacter species, some Pseudomonas species, and beta-lactamase-positive Enterobacteriaceae nih.gov. For example, sulbactam at low concentrations (≤4 micrograms/ml) significantly increased the susceptibility of Enterobacteriaceae to cefoperazone from 88.6% to 96.3% nih.gov. Sulbactam itself has demonstrated effective antimicrobial activity against Acinetobacter species (MIC50, 1.0 microgram/ml) nih.gov.

Clinical Evidence:

Cefoperazone/Sulbactam: A systematic review and meta-analysis on cefoperazone/sulbactam in treating intra-abdominal infections reported a clinical efficacy rate of 87.7% for the combination, compared to 81.7% for comparators, indicating a higher clinical efficacy rate for cefoperazone/sulbactam nih.govresearchgate.net. The combination was also associated with a higher microbiologic eradication rate (Odds Ratio 2.54; 95% CI 1.72-3.76) nih.govresearchgate.net. In a study on surgical patients, cefoperazone/sulbactam showed a clinical efficacy of 87% and a bacterial eradication rate of 84% tci-thaijo.org. Another study comparing cefoperazone/sulbactam with gentamicin (B1671437) plus clindamycin (B1669177) in intra-abdominal infections found a cure rate of 86.8% for the cefoperazone/sulbactam group versus 61.8% for the comparator, demonstrating better efficacy tci-thaijo.org.

Ampicillin/Sulbactam: Ampicillin/sulbactam is used to treat various infections caused by beta-lactamase-producing bacteria, including bone and joint infections, intra-abdominal infections, and skin and skin structure infections wikipedia.org.

Cefotaxime/Sulbactam: In a multicentric, randomized study comparing cefotaxime-sulbactam with amoxicillin-clavulanic acid in pediatric patients with lower respiratory tract infections, the clinical success rates were 93.6% for cefotaxime-sulbactam and 89.8% for amoxicillin-clavulanic acid, suggesting comparable efficacy bmj.comtandfonline.com. Both cefoperazone/sulbactam and cefotaxime/sulbactam combinations have been found to be equally efficacious in the treatment of complicated urinary tract infections, with clinical improvement rates of 87.50% and 92.00% respectively at the test of cure visit njppp.com.

Table 1: Summary of Clinical Efficacy Rates for Sulbactam Combinations

| Combination Therapy | Clinical Efficacy/Cure Rate (Reported) | Microbiologic Eradication Rate (Reported) | Infection Type (Example) | Source |

| Cefoperazone/Sulbactam | 87.7% (vs 81.7% for comparators) nih.govresearchgate.net | 2.54 OR (95% CI 1.72-3.76) nih.govresearchgate.net | Intra-abdominal infections | nih.govresearchgate.net |

| Cefoperazone/Sulbactam | 87% tci-thaijo.org | 84% tci-thaijo.org | Bacterial infection (surgical patients) | tci-thaijo.org |

| Cefoperazone/Sulbactam | 86.8% (vs 61.8% for comparator) tci-thaijo.org | Not specified | Intra-abdominal infection | tci-thaijo.org |

| Cefotaxime/Sulbactam | 93.6% (vs 89.8% for co-amoxiclav) bmj.comtandfonline.com | Not specified | Lower Respiratory Tract Infections (pediatric) | bmj.comtandfonline.com |

| Cefoperazone/Sulbactam | 87.50% (at TOC visit) njppp.com | 93.75% (at TOC visit) njppp.com | Complicated Urinary Tract Infections | njppp.com |

| Cefotaxime/Sulbactam | 92.00% (at TOC visit) njppp.com | 84.00% (at TOC visit) njppp.com | Complicated Urinary Tract Infections | njppp.com |

Note: TOC = Test of Cure.

Table 2: Susceptibility of Cefoperazone/Sulbactam (1:1 ratio) Against Carbapenem-Resistant Organisms (In Vitro)

| Organism | Susceptibility Rate (%) | Source |

| Carbapenem-resistant Escherichia coli | 67.6 | mdpi.com |

| Carbapenem-resistant Acinetobacter baumannii | 68.0 | mdpi.com |

Advanced Analytical and Bioanalytical Methodologies for Sulbactam Pivoxil and Sulbactam

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the quantification of sulbactam (B1307) pivoxil and sulbactam in complex biological matrices due to their high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods are widely utilized for the quantification of sulbactam pivoxil (SP) and sulbactam (SUL) in pharmaceutical formulations and, in some cases, biological samples. A rapid HPLC method has been developed for the simultaneous determination of amoxicillin (B794) and sulbactam pivoxil in oral pharmaceutical dosage forms and for dissolution tests. This method employed a reverse-phase C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and water (80:20 v/v). Sulbactam pivoxil exhibited a retention time of 2.26 minutes. conicet.gov.arresearchgate.netjrespharm.comconicet.gov.ar A key challenge in such co-quantification is the significant difference in molar absorptivities between sulbactam pivoxil and co-formulated drugs like amoxicillin, which can complicate simultaneous determination, especially at varying ratios. conicet.gov.arresearchgate.net To overcome this, a dual-wavelength detection strategy (e.g., 218 nm for SP and 273 nm for amoxicillin) has been proposed to achieve comparable peak areas and improve accuracy, precision, and robustness. conicet.gov.ar

Another HPLC method for the simultaneous determination of cefepime (B1668827) and sulbactam in pharmaceutical formulations and biological samples has been reported, utilizing a Diamonsil C18 column with a mobile phase of methanol (B129727) and 0.01 M tetrabutylammonium (B224687) hydroxide (B78521) (50:50, v/v) and detection at 220 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods offer enhanced sensitivity and specificity, making them particularly suitable for bioanalytical applications involving sulbactam in biological matrices.

A validated LC-MS/MS method has been developed for the quantification of ampicillin (B1664943) and sulbactam in human plasma, jawbone, and platelet-rich fibrin (B1330869) (PRF) samples. Sample preparation typically involves protein precipitation with acetonitrile or methanol. Detection is performed using electrospray ionization (ESI) in positive-ion mode for ampicillin and negative-ion mode for sulbactam, coupled with multiple reaction monitoring (MRM). nih.gov

UHPLC-MS/MS methods have also been established for the simultaneous quantification of sulbactam and other antibiotics in quantitative dried blood spots (DBS) for pharmacokinetic studies, particularly in neonates where blood sampling is limited. These methods involve methanol extraction and gradient elution on a C18 column, with detection in MRM mode. The lower limits of quantification (LLOQ) for sulbactam in such methods can be as low as 0.25 µg/mL. mdpi.com Another HPLC-MS/MS method for sulbactam in human plasma achieved a sensitivity of 0.20 µg/mL, with a linear range of 0.20 to 30.0 µg/mL, and has been successfully applied to pharmacokinetic studies in critically ill patients. nih.gov

Spectroscopic and Spectrometric Characterization Methods for Research Samples (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic techniques are crucial for the structural elucidation and characterization of sulbactam pivoxil and sulbactam.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups within the molecular structure. For sulbactam pivoxil, FT-IR results reveal characteristic bands corresponding to aliphatic hydrocarbons and ester groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule, often used for quantification and to identify conjugated systems. UV spectra of sulbactam pivoxil and sulbactam can show their respective absorption characteristics, which are important for method development, particularly in HPLC-UV methods. conicet.gov.arresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed molecular structure and identifying the number and types of atoms and their environments within a compound. lew.roglobalresearchonline.netsgs-institut-fresenius.de While specific detailed NMR spectra for sulbactam pivoxil are not widely reported in the open literature for its solid-state characterization, the technique is fundamental for confirming chemical identity and purity during synthesis and research. researchgate.net

Differential Scanning Calorimetry (DSC): DSC can be used to characterize the thermal properties of sulbactam pivoxil, such as its melting point. The DSC curve for sulbactam pivoxil exhibits a sharp endothermic peak at 109 °C, corresponding to its melting. researchgate.net

Method Validation Parameters for Research Applications (e.g., accuracy, precision, linearity, limits of detection/quantification)

Analytical method validation is essential to ensure that a method is suitable for its intended purpose, adhering to guidelines such as those from the International Conference on Harmonization (ICH). Key validation parameters for research applications include: conicet.gov.arresearchgate.netscielo.brnih.gov

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as excipients, impurities, or degradation products. conicet.gov.arresearchgate.netnih.govsphinxsai.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For sulbactam pivoxil, linearity has been demonstrated over a concentration range of 2.5 to 250.0 µg/mL with correlation coefficients higher than 0.9998 in HPLC methods. conicet.gov.arresearchgate.net For sulbactam, LC-MS/MS methods have shown linearity from 0.20 to 30.0 µg/mL nih.gov and 0.0503 to 4.6937 µg/mL. ajpaonline.com

Accuracy: The closeness of agreement between the value found and the accepted true value. Recoveries for sulbactam pivoxil and sulbactam are typically within acceptable ranges (e.g., 97.1-101.9% for SP conicet.gov.ar, 96.27-103.59% for ampicillin/sulbactam ajpaonline.com).

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). Intra-batch precision for sulbactam has been reported as less than 4.9% RSD, and inter-batch precision less than 6.2% RSD. nih.gov

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. For sulbactam pivoxil, an LOD of 0.6 µg/mL has been reported. conicet.gov.ar For sulbactam, LODs of 0.013 µg/mL have been achieved in LC-MS/MS methods. ajpaonline.com

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. LOQ for sulbactam pivoxil was reported as 1.8 µg/mL. conicet.gov.ar For sulbactam, LLOQs range from 0.0510 µg/mL ajpaonline.com to 0.25 µg/mL mdpi.com.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. conicet.gov.arnih.gov

System Suitability: Parameters assessed to ensure the chromatographic system is performing adequately. conicet.gov.arsphinxsai.com

Table 1: Representative Validation Parameters for Sulbactam Pivoxil and Sulbactam Analytical Methods

| Parameter | Sulbactam Pivoxil (HPLC) conicet.gov.arresearchgate.net | Sulbactam (LC-MS/MS) mdpi.comnih.govajpaonline.com |

| Linearity Range | 2.5 - 250.0 µg/mL | 0.0503 - 4.6937 µg/mL (plasma) ajpaonline.com, 0.20 - 30.0 µg/mL (plasma) nih.gov, 0.25 - 2.0 µg/mL (DBS) mdpi.com |

| Correlation Coefficient | > 0.9998 | Excellent linearity (>0.99) |

| LOD | 0.6 µg/mL | 0.013 µg/mL ajpaonline.com |

| LOQ | 1.8 µg/mL | 0.0510 µg/mL ajpaonline.com, 0.25 µg/mL mdpi.com, 0.20 µg/mL nih.gov |

| Accuracy (% Recovery) | 97.1 - 101.9% | 96.27 - 103.59% ajpaonline.com, -9.9% to 1.0% (intra-batch RE%) nih.gov |

| Precision (% RSD) | < 1.6% | < 3.50% (intra-day) ajpaonline.com, < 4.9% (intra-batch) nih.gov |

Stability-Indicating Methods for Research Formulations

Stability-indicating methods are crucial for assessing the inherent stability of a drug substance and its formulated products under various stress conditions, and for separating the drug from its degradation products. HPLC methods are commonly developed as stability-indicating assays. nih.gov

For sulbactam and its combinations, stability-indicating HPLC methods have been developed and validated according to ICH guidelines. These methods involve subjecting the drug to forced degradation studies under conditions such as acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and photolysis. sphinxsai.comiosrphr.org A stability-indicating RP-UPLC method for ceftriaxone (B1232239) and sulbactam, for instance, demonstrated linearity for sulbactam from 5-35 µg/mL and confirmed no interference from degradation products or excipients. iosrphr.org Similarly, a stability-indicating LC-UV method has been developed for the determination of cefditoren (B193786) pivoxil, a related pivoxil prodrug, in the presence of its degradation products, indicating the applicability of such approaches to sulbactam pivoxil as well. nih.govupi.edu

In Vitro Techniques for Evaluating Prodrug Conversion and Sulbactam Activity

In vitro techniques are essential for understanding the bioconversion of sulbactam pivoxil to sulbactam and for evaluating the antimicrobial activity of sulbactam.

In Vitro Techniques for Evaluating Prodrug Conversion

Sulbactam pivoxil is a prodrug designed to enhance oral bioavailability by masking the polar carboxyl group of sulbactam with a pivaloyloxymethyl ester. mdpi.com In vitro enzymatic bioconversion studies are performed to evaluate the hydrolysis of the prodrug to release the active sulbactam. These studies often utilize biological matrices such as human plasma or human liver microsomes, which contain esterases responsible for cleaving the ester bond. mdpi.comnih.gov The rate and extent of conversion are typically monitored using chromatographic techniques (e.g., HPLC) to quantify the decrease in prodrug concentration and the concomitant increase in active drug concentration over time. The design of pivoxil esters is based on the hypothesis that the steric effect of its bulky molecular structure might facilitate favorable release of the parent drug when encountering enzymes. mdpi.com

In Vitro Techniques for Evaluating Sulbactam Activity

The in vitro antimicrobial activity of sulbactam, often in combination with beta-lactam antibiotics, is assessed using standard microbiological techniques.

Broth Microdilution (BMD) Method: This is a widely used method to determine the minimum inhibitory concentration (MIC) of sulbactam against various bacterial isolates. asm.orgresearchgate.netresearchgate.netnih.gov Studies have assessed the in vitro activity of sulbactam, often in combination with other agents like durlobactam (B607225) or cefoperazone (B1668861), against multidrug-resistant organisms such as Acinetobacter baumannii-calcoaceticus complex, ESBL-producing Escherichia coli, ESBL-Klebsiella pneumoniae, carbapenem-resistant Acinetobacter baumannii (CR-AB), and carbapenem-resistant Pseudomonas aeruginosa (CR-PA). asm.orgresearchgate.netresearchgate.nettums.ac.ir

Time-Killing Methods: These studies evaluate the bactericidal activity of sulbactam over time by measuring the reduction in bacterial colony-forming units (CFU) at different time points and concentrations. researchgate.net

Broth Disk Elution (BDE) Test: This method is used to evaluate in vitro activity, particularly for combinations like ampicillin-sulbactam and cefoperazone-sulbactam, and has shown good agreement with BMD methods. researchgate.netnih.gov

Table 2: Representative In Vitro Activity Data for Sulbactam

| Combination Product | Target Organism (e.g., ABC isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Sulbactam-Durlobactam | Acinetobacter baumannii-calcoaceticus complex (global isolates) | 1 | 2 | asm.org |

| Sulbactam alone | Acinetobacter baumannii-calcoaceticus complex (global isolates) | 8 | 64 | asm.org |

The in vitro activity of sulbactam-durlobactam, for example, demonstrated superior potency compared to sulbactam alone against a global collection of Acinetobacter baumannii-calcoaceticus complex isolates, including carbapenem-resistant strains. asm.org

Preclinical Research and Investigational Models for Sulbactam Pivoxil

In Vitro Efficacy Studies Against Resistant Pathogens

In vitro studies are fundamental in characterizing the direct antibacterial activity of sulbactam (B1307) against a range of resistant bacterial strains, particularly those producing β-lactamases.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum asm.org.

Sulbactam has demonstrated notable in vitro activity against Acinetobacter baumannii, a pathogen frequently associated with multidrug resistance. For a susceptible A. baumannii strain (731015), the MIC of sulbactam was reported as 4 mg/L, with an MBC of 32 mg/L. Against an intermediately susceptible strain (333538), the MIC was 8 mg/L and the MBC was 16 mg/L oup.comoup.com. Time-kill curve analyses further indicated that sulbactam exhibited bactericidal activity against the susceptible A. baumannii strain (731015) after 4 hours at a concentration equivalent to 4 times its MIC oup.comoup.com.

A global surveillance study conducted between 2016 and 2017, which included 1722 A. baumannii isolates, reported sulbactam MIC50 and MIC90 values of 8 mg/L and 64 mg/L, respectively. For carbapenem-resistant A. baumannii (CRAB) isolates, the MIC50 and MIC90 values were higher, at 16 mg/L and 64 mg/L, respectively contagionlive.com. The Clinical and Laboratory Standards Institute (CLSI) breakpoints for ampicillin-sulbactam (a 2:1 ratio) classify A. baumannii as susceptible at MIC values ≤8/4 mg/L, where the sulbactam component is 4 mg/L contagionlive.com.

A study evaluating Acinetobacter baumannii-calcoaceticus complex isolates from U.S. military personnel observed sulbactam MIC ranges from 2 to >128 µg/mL for isolates from deployed personnel and ≤1 to >128 µg/mL for non-deployed personnel, with corresponding MBCs also determined nih.gov.

While sulbactam is frequently studied in combination with other β-lactam antibiotics to restore their activity, its intrinsic activity against specific resistant pathogens, particularly A. baumannii, is a key focus of preclinical research.

Table 1: Sulbactam MIC and MBC Values for Acinetobacter baumannii Strains oup.comoup.com

| A. baumannii Strain | Susceptibility | Sulbactam MIC (mg/L) | Sulbactam MBC (mg/L) |

| 731015 | Susceptible | 4 | 32 |

| 333538 | Intermediate | 8 | 16 |

Mutant Prevention Concentration (MPC) Studies

The Mutant Prevention Concentration (MPC) is a critical pharmacokinetic/pharmacodynamic (PK/PD) parameter that defines the lowest antimicrobial concentration that prevents the growth of the least susceptible, single-step mutant from a high-density bacterial inoculum researchgate.netitmedicalteam.pl. This concept is employed to assess an antibiotic's ability to minimize or limit the emergence of resistant organisms itmedicalteam.pl.

In studies involving extended-spectrum β-lactamase (ESBL)-producing organisms such as Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, Proteus vulgaris, Escherichia coli, and Citrobacter braakii, the MPC for a ceftriaxone-sulbactam combination was reported to be >256 µg/mL researchgate.netitmedicalteam.pl. This indicates that high concentrations of the combination are required to prevent the selection of resistant mutants. In contrast, a formulation combining ceftriaxone (B1232239), sulbactam, and EDTA (Sulbactomax) demonstrated lower MPCs, ranging from 32 to 128 µg/mL against these ESBL-producing organisms, suggesting improved activity in preventing resistance development researchgate.netitmedicalteam.pl.

Further research has investigated the impact of sulbactam in combination therapies on the mutant selection window (MSW), which is the concentration range between the MIC and MPC where single-step mutants are selected nih.gov. For instance, studies evaluating combinations of sulbactam, meropenem, and polymyxin-B against A. baumannii harboring OXA-23 β-lactamase aimed to determine if these combinations could reduce or close the MSW, thereby limiting the emergence of resistance nih.govdoaj.org. In these studies, sulbactam was typically fixed at a concentration of 4 mg/L for MPC determinations within the combination nih.gov.

Biofilm Eradication Studies

Biofilms are complex communities of microorganisms encased in an extracellular polymeric substance, which provides a protective barrier against antibiotics and host immune responses, making biofilm-associated infections notoriously difficult to treat nih.govcocukenfeksiyondergisi.orgnih.gov.

Preclinical research indicates that β-lactamase inhibitors, including sulbactam, play a role in inhibiting biofilm formation, particularly in Gram-negative bacteria researchgate.net. While sulbactam alone may have limited direct antibiofilm activity, its inclusion in combination therapies has shown promise. For example, sulbactam, when combined with ampicillin (B1664943) or ceftriaxone, significantly inhibited the biofilm-forming ability of both antibiotic-susceptible and multidrug-resistant strains of Salmonella Typhimurium researchgate.net. This effect is attributed to sulbactam's ability to inhibit β-lactamases, thereby protecting the partner antibiotic and enhancing its ability to interfere with bacterial cell wall synthesis and, consequently, biofilm formation medchemexpress.comresearchgate.net.

In Vivo Animal Models of Infection

Sepsis Models

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, often involving multidrug-resistant pathogens asm.org. Animal models of sepsis are used to assess the ability of antimicrobial agents to control systemic infections.

In an experimental mouse sepsis model utilizing multidrug-resistant Acinetobacter baumannii, a combination of cefoperazone-sulbactam demonstrated reduced positive culture rates from lung, liver, and kidney samples compared to control groups, indicating its efficacy in systemic infection nih.gov. Sulbactam, as a single agent, has also shown in vivo activity in models of systemic Acinetobacter infection in neutropenic mice oup.com.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in critically ill patients with severe sepsis caused by A. baumannii has highlighted that sulbactam exhibits time-dependent killing, and the percentage of the dosing interval during which the free drug concentration remains above the MIC (%T>MIC) is the most predictive PK/PD index for efficacy asm.org. These studies inform optimal dosing strategies for sulbactam in severe systemic infections.

Pneumonia Models

Pneumonia models in animals are essential for evaluating the efficacy of antimicrobial agents in lung infections, particularly against challenging pathogens like Acinetobacter baumannii.

Sulbactam has demonstrated in vivo activity in pneumonia models involving Acinetobacter in neutropenic mice oup.com. A comparative study in immunocompetent mice, using a susceptible A. baumannii strain, showed that sulbactam was as effective as imipenem (B608078) in terms of host survival, lung sterility, and bacterial clearance from both lungs and blood. This efficacy was observed when the time above MIC (t>MIC) for sulbactam (1.84 hours) was comparable to that of imipenem (2.01 hours), underscoring the time-dependent activity of sulbactam oup.comoup.com.

Detailed pharmacokinetic/pharmacodynamic (PK/PD) analyses of sulbactam in neutropenic murine pneumonia models against A. baumannii have identified the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) as the PK/PD index best correlating with in vivo effects oup.comoup.comresearchgate.net. Studies have determined that a median %fT>MIC of 27.36% (interquartile range, IQR: 19.94–35.11) was required for a 1-log kill at 24 hours, and 48.36% (IQR: 38.18–58.01) for a 2-log kill. For A. baumannii lung infections, achieving an %fT>MIC of >40% was found to be sufficiently bactericidal.

Recent preclinical studies using human-simulated exposures of sulbactam in neutropenic murine pneumonia models have further explored optimal dosing. When tested against 32 clinical A. baumannii isolates (including susceptible, intermediate, and resistant strains), both the maximum FDA-approved dosage (1g q6h, 0.5h infusion) and a high-dose, prolonged-infusion regimen (3g q8h, 4h infusion) achieved greater than 1 log kill against sulbactam-susceptible isolates oup.com. The higher dose regimen (3g q8h, 4h infusion) provided a probability of target attainment (PTA) of >90% for isolates with sulbactam MICs up to 8 mg/L (intermediate susceptibility) in epithelial lining fluid (ELF), indicating its potential for enhanced efficacy in challenging infections oup.comoup.comresearchgate.net.

Table 2: Sulbactam PK/PD Targets in Murine Pneumonia Models Against Acinetobacter baumannii

| Efficacy Endpoint (24h) | Median %fT>MIC (IQR) in Plasma (for 1-log kill) | %fT>MIC for Bactericidal Activity (Lung Infection) |

| 1-log kill | 27.36% (19.94–35.11) | >40% |

| 2-log kill | 48.36% (38.18–58.01) | N/A |

Urinary Tract Infection Models

While direct preclinical in vivo or in vitro models specifically focusing solely on sulbactam pivoxil for urinary tract infections (UTIs) are not extensively detailed in the literature, research on its active metabolite, sulbactam, and its combinations provides valuable insights. Sulbactam pivoxil, as a prodrug, offers enhanced oral bioavailability compared to sulbactam, and its transformation into the active drug post-absorption is considered to have a minimal impact on the intestinal microbial ecosystem. jpionline.org

Skin and Soft Tissue Infection Models

Preclinical investigations into the efficacy of sulbactam, the active moiety of sulbactam pivoxil, have utilized in vivo infection models to assess its antimicrobial activity. A notable example includes murine thigh and lung infection models, where sulbactam demonstrated time-dependent bactericidal activity against Acinetobacter baumannii. nih.gov

Table 1: Sulbactam Activity in Murine Infection Models

| Model Type | Pathogen | Key Finding | Citation |

| Murine Thigh Infection | Acinetobacter baumannii | Time-dependent bactericidal activity; fT>MIC of 21.0% for static effect, 57.3% for 3log10 kill. | nih.gov |

| Murine Lung Infection | Acinetobacter baumannii | Time-dependent bactericidal activity; fT>MIC of 20.4% for static effect, 37.3% for 3log10 kill. | nih.gov |

These findings highlight the intrinsic antibacterial properties of sulbactam in relevant in vivo settings. Clinical studies involving ampicillin/sulbactam (where sultamicillin (B1682570) is an oral prodrug of both ampicillin and sulbactam) have also shown comparable efficacy to other agents in treating superficial skin and soft tissue infections in children. researchgate.net This supports the potential utility of sulbactam pivoxil in such infections, given its conversion to active sulbactam.

Preclinical Toxicology and Safety Pharmacology

Preclinical toxicology and safety pharmacology studies for sulbactam pivoxil and its active component, sulbactam, focus on understanding potential mechanisms of toxicity, rather than specific adverse event profiles.

Genotoxicity Studies

Genotoxicity testing is a standard component of preclinical safety assessment for new drug candidates, designed to determine if a substance can induce damage to genetic material, which could potentially lead to mutagenicity or carcinogenicity. fda.govresearchgate.net These studies typically involve a battery of in vitro and in vivo tests, including bacterial reverse mutation assays (Ames test) and chromosomal aberration tests in mammalian cells. fda.govresearchgate.net

According to regulatory reviews, sulbactam has been found to be non-genotoxic in animal studies. nih.gov This finding is significant as it indicates that sulbactam, and by extension its prodrug sulbactam pivoxil, does not appear to interact with or damage DNA through the mechanisms typically assessed in genotoxicity assays. For instance, a study evaluating the genotoxicity of a fixed-dose combination containing sulbactam (Ceftriaxone+Sulbactam+Ethylenediaminetetraacetic acid) using the Ames test and an in vitro chromosomal aberration test reported no meaningful toxicological differences or hazardous symptoms. scialert.net

Immunomodulatory Effects of Sulbactam

The primary pharmacological action of sulbactam is its role as a β-lactamase inhibitor, protecting co-administered β-lactam antibiotics, and its intrinsic antibacterial activity, particularly against Acinetobacter baumannii. jpionline.orgnih.govmdpi.com While some β-lactams have been noted for potential immunomodulatory functions, the reported effects on immune cells in the context of infection are often conflicting, and it remains unclear whether these are direct effects of the drug or secondary to the reduction of pathogen load and subsequent release of pathogen-associated molecular patterns (PAMPs).

Research on sulbactam has predominantly focused on its antimicrobial mechanisms, such as its ability to inhibit penicillin-binding proteins (PBPs) in certain Gram-negative organisms, including A. baumannii, thereby interfering with bacterial cell wall synthesis. nih.govjpionline.orgnih.gov Any observed reduction in inflammation or improvement in host response in infected models or clinical settings is generally attributed to the effective clearance of the bacterial infection by sulbactam (or its combinations), rather than a direct immunomodulatory action of the compound itself. The concept of "immune modulation" in the context of antibiotic resistance is often discussed as a broader strategy to enhance bacterial clearance, but specific direct immunomodulatory mechanisms for sulbactam are not a primary focus of current preclinical research.

Academic Insights from Clinical Research Paradigms on Sulbactam Pivoxil

Design and Methodologies of Clinical Efficacy Studies (Focus on Study Design and Outcomes, Not Treatment Guidelines)

Clinical efficacy studies involving sulbactam (B1307) pivoxil, or its active form sulbactam, often employ designs aimed at evaluating its performance in various infectious syndromes, particularly those caused by β-lactamase-producing bacteria. These studies frequently utilize randomized controlled trial (RCT) designs or retrospective analyses of patient cohorts. Outcomes are typically assessed through clinical response rates (cure or improvement) and microbiological eradication rates.

For instance, studies evaluating ampicillin (B1664943)/sulbactam combinations, where sulbactam is the active component, have compared its efficacy against other antibiotic regimens in conditions like skin and skin structure infections, intra-abdominal infections, and gynecological infections nih.govnih.gov. Methodologies often involve comparing clinical success rates and microbiological eradication rates between the sulbactam-containing regimen and a comparator drug or regimen.

Comparative Efficacy in Specific Infection Syndromes

Clinical research has investigated the comparative efficacy of sulbactam in various infection syndromes. For example, in the treatment of intra-abdominal infections, a systematic review and meta-analysis found that cefoperazone-sulbactam demonstrated a higher clinical efficacy rate (87.7%) compared to alternative antibiotics (81.7%), with a higher microbiological eradication rate nih.gov.

In the context of extensively drug-resistant Acinetobacter baumannii (XDR-AB) infections, sulbactam has been a significant treatment option. A retrospective study involving patients with XDR-AB infections treated with intravenous sulbactam reported a favorable 14-day clinical response rate of 59.6% nih.gov. The study also suggested that higher doses of sulbactam (≥ 6 g/day ) were associated with a shorter time to clinical response nih.gov.

For β-lactamase-producing methicillin-sensitive Staphylococcus aureus (BP-MSSA) bacteremia, ampicillin/sulbactam showed comparable clinical efficacy to cefazolin (B47455) in a retrospective study, with no significant differences in length of hospital stay or 30-day mortality nih.gov.

However, in older adults with community-acquired pneumonia (CAP), a study comparing ampicillin-sulbactam with ceftriaxone (B1232239) as initial treatment found that ampicillin-sulbactam was associated with a higher in-hospital mortality rate (10.5% vs 9.0%) nih.gov.

Pharmacokinetic-Pharmacodynamic Target Attainment in Patient Populations

Pharmacokinetic-pharmacodynamic (PK/PD) analyses are crucial for optimizing antibiotic dosing regimens to maximize efficacy and minimize resistance development. Sulbactam exhibits time-dependent killing, with the percentage of time the unbound drug concentration remains above the minimum inhibitory concentration (fT>MIC) being a key PK/PD index for efficacy nih.govnih.gov.

Studies have utilized population PK/PD modeling and Monte Carlo simulations to assess the probability of target attainment (PTA) for sulbactam in various patient populations. For instance, in critically ill patients with severe sepsis caused by Acinetobacter baumannii, population PK studies determined that the central and peripheral volumes of distribution for sulbactam were 14.56 L and 9.55 L, respectively. Total clearances were 2.26 L/h for patients >65 years and 7.64 L/h for those ≤65 years nih.gov. High PTAs (≥90%) for targets of 40% T>MIC and 60% T>MIC with an MIC of 4 µg/mL were observed with specific sulbactam infusion regimens nih.gov.

Another study focusing on sulbactam against Acinetobacter baumannii in patients with impaired renal function found that a regimen of 1 g twice daily achieved a ≥90% probability of target attainment for patients with a creatinine (B1669602) clearance (CLcr) of 15 ml/min, whereas 2 g four times daily was needed for patients with a CLcr of 90 ml/min cabidigitallibrary.orgresearchgate.net. Creatinine clearance was identified as the most significant covariate affecting sulbactam clearance cabidigitallibrary.orgresearchgate.net.

The PK/PD target for sulbactam is often set at 60% T>MIC for A. baumannii treatment researchgate.net. For the combination of sulbactam with durlobactam (B607225), a PK/PD target of 50% fT>MIC for sulbactam has been supported by in vivo and in vitro studies to correlate with clinical efficacy researchgate.net. Population PK analysis for sulbactam-durlobactam suggests greater than 90% PK target attainment with a standard 1 g sulbactam/1 g durlobactam 3-hour IV infusion every 6 hours when the A. baumannii MIC is ≤4 mg/L researchgate.net.

Table 1: Key Pharmacokinetic Parameters of Sulbactam in Specific Patient Populations

| Parameter | Value (Critically Ill Patients with Severe Sepsis) nih.gov | Value (Patients with Impaired Renal Function) cabidigitallibrary.orgresearchgate.net |

| Central Volume of Distribution (Vc) | 14.56 L | 12.2 L |

| Peripheral Volume of Distribution (Vp) | 9.55 L | 4.44 L |

| Non-renal Clearance (CLnr) | Not specified | 2.35 L/h |

| Intercompartmental Clearance (Q) | Not specified | 4.68 L/h |

| Total Clearance (>65 years) | 2.26 L/h | Not specified |

| Total Clearance (≤65 years) | 7.64 L/h | Not specified |

| Most Significant Covariate | Not specified | Creatinine Clearance (CLcr) cabidigitallibrary.orgresearchgate.net |

Real-World Effectiveness Studies: Academic Interpretation of Outcomes

Real-world effectiveness studies provide insights into how sulbactam pivoxil and its active form, sulbactam, perform in routine clinical practice, complementing controlled clinical trials. These studies often involve retrospective analyses of large patient cohorts or observational data.

For instance, the effectiveness of ampicillin-sulbactam in treating various severe bacterial infections has been reviewed, highlighting its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria worldmedicine.uz. Data from comparative studies support its use in lower respiratory tract infections, aspiration pneumonia, gynecological/obstetrical infections, intra-abdominal infections, pediatric infections, diabetic foot infections, and skin and soft tissue infections worldmedicine.uz. Clinical and bacteriological eradication rates with ampicillin/sulbactam have been reported to range from 58% to 100% worldmedicine.uz.

In the context of carbapenem-resistant Acinetobacter baumannii (CRAB) infections, cefoperazone (B1668861)/sulbactam-based therapy has shown improved patient prognosis mdpi.com. A study on hospital-acquired pneumonia caused by CRAB found that patients who received cefoperazone/sulbactam alone or in combination had a significantly higher 30-day survival rate (95.1% vs. 73.3%) compared to those who did not mdpi.com.

Surveillance of Resistance Patterns in Clinical Isolates Post-Sulbactam Exposure